molecular formula C7H8BrN B171604 4-Bromo-2-ethylpyridine CAS No. 156761-88-5

4-Bromo-2-ethylpyridine

Cat. No.: B171604
CAS No.: 156761-88-5
M. Wt: 186.05 g/mol
InChI Key: TVRGNBFSOZCSSE-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and an ethyl group at the second position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylpyridine can be achieved through several methods. One common approach involves the bromination of 2-ethylpyridine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with amines to form 2-ethyl-4-aminopyridine.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form 2-ethylpyridine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: 2-ethyl-4-aminopyridine.

    Oxidation Reactions: 2-ethyl-4-pyridinecarboxylic acid.

    Reduction Reactions: 2-ethylpyridine.

Scientific Research Applications

4-Bromo-2-ethylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and ethyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.

    2-Bromo-4-ethylpyridine: The positions of the bromine and ethyl groups are reversed.

    4-Chloro-2-ethylpyridine: The bromine atom is replaced by a chlorine atom.

Uniqueness: 4-Bromo-2-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of complex molecules and in the development of targeted pharmaceuticals.

Properties

IUPAC Name

4-bromo-2-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRGNBFSOZCSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624685
Record name 4-Bromo-2-ethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156761-88-5
Record name 4-Bromo-2-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156761-88-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethylpyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-ethyl-4-nitro-pyridine (2.3 g, 15.1 mmol) and acetyl bromide (9 mL) were heated together at 75° C. for 16 hours. More acetyl bromide (10 mL) was added and the reaction was heated to 100° C. for 5 hrs. The reaction mixture was poured into ice, made basic with 20% NaOH and extracted with EtOAc. The organic extracts were washed with brine, dried over Na2SO4 and concentrated to a black oil. Purification by flash silica gel chromatography (0% to 25% EtOAc) gave the product as an oil (1.72 g, 62%). 1H NMR (400 MHz, CDCl3): δ 1.30 (t, J=7.6 Hz, 3 H), 2.81 (d, J=7.6 Hz, 2 H), 7.28 (dd, J=5.3, 1.8 Hz, 1 H), 7.35 (d, J=1.8 Hz, 1 H), 8.34 (d, J=5.3 Hz, 1 H).
Quantity
2.3 g
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9 mL
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10 mL
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Yield
62%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The title compound (5 g as a yellow oil) was obtained from 3 g of 4-bromo-2-ethylpyridine from (a) above, 6.4 ml of n-butyllithium and 4.3 ml of tributyltin chloride with 50 ml of diethyl ether as solvent by a procedure analogous to that of Example 2(b) above.
Name
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6.4 mL
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tributyltin chloride
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4.3 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

4-Amino-2-ethylpyridine (18 g) was dissolved with warming in 48 ml of 48% hydrogen bromide. The solution was cooled to 0° C. and 15 ml of bromine was added dropwise followed by a solution of 25.4 g of sodium nitrite in 37 ml of water over 1/2 hour while maintaining the temperature below 5° C. The mixture was allowed to warm to room temperature over 2 hours and was then poured onto ice and made alkaline with 35% sodium hydroxide. The aqueous mixture was extracted three times with 200 ml of methylene chloride, the extract was concentrated and the residue was taken up in diethyl ether. The ether solution was dried over magnesium sulfate and concentrated in vacuo at below 40° C. to give, after chromatography (silica gel; 70:30 hexane-ether), 4.1 g of the title compound as an orange oil.
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18 g
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15 mL
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25.4 g
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37 mL
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hexane-ether
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48 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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